Calcium di(L-lysinate) is a compound formed by the chelation of calcium ions with L-lysine, an essential amino acid. This compound is notable for its potential applications in nutrition and pharmaceuticals, particularly due to its bioavailability and role in calcium supplementation. The structure of calcium di(L-lysinate) allows it to serve as a source of both calcium and L-lysine, which are crucial for various biological functions.
Calcium di(L-lysinate) can be synthesized from natural sources, particularly from the shells of marine organisms such as scallops or through the reaction of calcium hydroxide with L-lysine in an aqueous solution. The use of natural sources not only provides an eco-friendly method for synthesis but also enhances the nutritional profile of the resulting compound.
Calcium di(L-lysinate) belongs to the class of organic calcium salts. It is categorized under amino acid chelates due to its formation through the interaction between an amino acid (L-lysine) and a metal ion (calcium). This classification highlights its role in enhancing mineral absorption and bioavailability.
The synthesis of calcium di(L-lysinate) can be achieved through several methods:
The direct reaction method allows for precise control over the stoichiometry of reactants, ensuring optimal yield and purity. The chelation method not only recycles waste materials but also capitalizes on the natural abundance of L-lysine in biological systems.
The molecular structure of calcium di(L-lysinate) consists of a central calcium ion coordinated by two L-lysine molecules. The structure can be represented as:
This configuration allows for effective binding and stabilization of the calcium ion by the carboxylate groups present in L-lysine.
The molecular formula for calcium di(L-lysinate) is , with a molar mass of approximately 306.34 g/mol. The compound exhibits characteristics typical of amino acid salts, including solubility in water and stability under physiological conditions.
Calcium di(L-lysinate) undergoes various chemical reactions that are significant in biological systems:
The stability of calcium di(L-lysinate) in different pH environments makes it suitable for supplementation, as it remains bioavailable across a range of physiological conditions.
The mechanism by which calcium di(L-lysinate) exerts its effects involves:
Studies indicate that chelated forms of minerals like calcium enhance absorption rates compared to non-chelated forms due to their improved solubility and stability .
Relevant analyses show that its solubility increases with temperature, enhancing its bioavailability when consumed as part of a dietary supplement .
Calcium di(L-lysinate) has several applications:
Calcium di(L-lysinate) exerts a dual mechanism on calcium homeostasis: enhancing intestinal absorption and reducing renal excretion. L-Lysine activates voltage-sensitive calcium channels in enterocytes, promoting paracellular calcium uptake. Concurrently, it inhibits tubular reabsorption of calcium in the kidneys, decreasing urinary calcium loss by up to 40% in osteoporotic patients [4] [8]. This coordinated action fosters a positive calcium balance, critical for bone mineralization.
Table 1: Impact of Calcium di(L-lysinate) on Bone Health Parameters
Parameter | Calcium Carbonate Group | Calcium Citrate Malate Group | Calcium di(L-lysinate) Group |
---|---|---|---|
Δ BMD T-score (8 weeks) | +0.12* | +0.15* | +0.38* |
Urinary Ca Loss | ↑ 25% | ↑ 18% | ↓ 32% |
Absorption Peak | 180 min | 135 min | 30 min |
Data derived from osteopenia clinical trials [5] [8]
In bone tissue, lysine upregulates collagen cross-linking via hydroxylation reactions and stimulates osteoblast activity. This enhances bone matrix integrity and mineral deposition. Clinical evidence confirms that supplementation significantly improves bone mineral density (BMD) T-scores in osteopenia patients versus conventional calcium salts (P < 0.0004) [8]. Its efficacy is attributed to lysine’s role in synthesizing bone-specific proteins like osteocalcin and collagen type I [1] .
Amino acid chelation theory posits that covalent bonding between mineral ions and amino acids creates stable, low-molecular-weight complexes that bypass dissociation in the gut. Calcium di(L-lysinate) forms octahedral coordination bonds where the calcium ion (Ca²⁺) interacts with electron-donating groups of lysine: the α-amino group, carboxylate group, and ε-amino group. This structure, confirmed via FTIR and X-ray diffraction, shields calcium from dietary antagonists while enabling recognition by amino acid transporters (e.g., b⁰,+ system) [2] [9].
Table 2: Evolution of Calcium Supplement Classes
Generation | Examples | Bioavailability | Limitations |
---|---|---|---|
1st (Inorganic) | Carbonate, Phosphate | Low (15–25%) | pH-dependent dissolution; phytate interference |
2nd (Organic Acid) | Citrate, Lactate | Moderate (25–35%) | High doses cause GI stress |
3rd (Amino Acid) | Calcium lysinate | High (40–50%) | Cost-intensive synthesis |
4th (Peptide) | Casein phosphopeptides | Very High (50–70%) | Limited commercial production |
Adapted from calcium supplement classifications [2]
The "carrier-mediated transport" hypothesis explains the bioavailability advantage: whereas ionic calcium relies on active transport (saturable), chelates utilize passive diffusion via peptide transporters (PepT1), enabling dose-linear absorption without saturation [2]. Comparative studies confirm calcium lysinate’s relative oral bioavailability is 223.15% versus calcium carbonate, attributed to this mechanism [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7